molecular formula C18H17N3 B2629874 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile CAS No. 403830-91-1

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile

Cat. No. B2629874
M. Wt: 275.355
InChI Key: CAGCIWSEZUIULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe for detecting and monitoring biological processes, such as protein-protein interactions, enzyme activities, and ion concentrations.

Mechanism Of Action

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile works by binding to specific molecules or ions and emitting fluorescence when excited by light of a certain wavelength. The mechanism of action of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.

Biochemical And Physiological Effects

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that has been used extensively in live-cell imaging studies.

Advantages And Limitations For Lab Experiments

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules or ions, its ease of use, and its compatibility with a variety of experimental conditions. However, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile also has some limitations, such as its tendency to photobleach and its sensitivity to changes in pH and temperature.

Future Directions

There are several future directions for the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in scientific research. One potential application is the development of new fluorescent probes based on 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile that have improved sensitivity, selectivity, and photostability. Another direction is the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about biological processes. Finally, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile could be used in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile involves a multi-step reaction process, starting from the reaction of 2,6-dimethylpyridine with phenethyl bromide to form 2,6-dimethyl-1-phenethylpyridine. This intermediate is then reacted with malononitrile in the presence of a base to form 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has been widely used in scientific research as a fluorescent probe for detecting and monitoring biological processes. It has been used to study protein-protein interactions, enzyme activities, and ion concentrations in cells and tissues. 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has also been used to monitor changes in intracellular pH, membrane potential, and calcium ion concentration in live cells.

properties

IUPAC Name

2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-14-10-17(18(12-19)13-20)11-15(2)21(14)9-8-16-6-4-3-5-7-16/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGCIWSEZUIULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile

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